Physicochemical properties of Methyl 4-(propane-1-sulfonamido)benzoate
Physicochemical properties of Methyl 4-(propane-1-sulfonamido)benzoate
An In-Depth Technical Guide to Methyl 4-(propane-1-sulfonamido)benzoate
Authored by a Senior Application Scientist
Foreword: Contextualizing Methyl 4-(propane-1-sulfonamido)benzoate in Modern Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its role in a vast array of therapeutic agents. As a bioisostere of the amide bond, it offers a unique combination of geometric similarity, enhanced hydrolytic stability, and an additional hydrogen bond acceptor, which can lead to significant improvements in physicochemical properties and target binding affinity. Methyl 4-(propane-1-sulfonamido)benzoate represents a molecule of interest within this chemical space, combining the classic aryl-sulfonamide core with an ester functionality that provides a versatile handle for further chemical modification. This dual functionality makes it a valuable scaffold for library synthesis in drug discovery campaigns, allowing for systematic exploration of structure-activity relationships (SAR).
This guide provides a comprehensive technical overview of Methyl 4-(propane-1-sulfonamido)benzoate, from its rational synthesis to its detailed physicochemical characterization. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, reflecting the rigorous standards of modern pharmaceutical research. While specific experimental data for this exact molecule is not widely published, the protocols and expected outcomes are synthesized from extensive literature on analogous compounds and predictive models, providing a robust framework for its preparation and analysis.
Strategic Synthesis Pathway
The most direct and widely adopted method for the synthesis of N-arylsulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride.[1] This nucleophilic substitution reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[2] For the synthesis of Methyl 4-(propane-1-sulfonamido)benzoate, the logical precursors are Methyl 4-aminobenzoate and Propane-1-sulfonyl chloride.
Caption: Synthetic workflow for Methyl 4-(propane-1-sulfonamido)benzoate.
Causality in Experimental Design
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Choice of Reactants: Methyl 4-aminobenzoate is selected due to its aromatic primary amine, which is a competent nucleophile. The ester group is generally stable under these reaction conditions. Propane-1-sulfonyl chloride serves as the electrophile, being highly reactive towards nucleophilic attack at the sulfur atom.[2]
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Role of the Base: The amine of Methyl 4-aminobenzoate is weakly nucleophilic due to the electron-withdrawing nature of the ester group. A base is crucial for two reasons: it acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine, and it can also enhance the nucleophilicity of the amine. Pyridine is often chosen as it can serve as both the base and the solvent, simplifying the reaction setup.[1] Other non-nucleophilic organic bases like triethylamine could also be employed in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]
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Reaction Conditions: The reaction is typically initiated at a reduced temperature (0 °C) to control the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride. It is then allowed to proceed at room temperature to ensure completion.[1]
Self-Validating Experimental Protocol
This protocol is designed with in-process checks to ensure the reaction is proceeding as expected.
Materials:
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Methyl 4-aminobenzoate (1.0 eq)
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Propane-1-sulfonyl chloride (1.1 eq)[3]
-
Anhydrous Pyridine (as solvent)
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Dichloromethane (DCM) for extraction
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate and Hexane for chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 4-aminobenzoate (1.0 eq). Dissolve it in anhydrous pyridine (approx. 0.2 M concentration).
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Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to manage the exothermicity of the reaction.
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Reagent Addition: Add propane-1-sulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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In-Process Check (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl acetate:Hexane mobile phase). The disappearance of the Methyl 4-aminobenzoate spot indicates reaction completion.
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Work-up - Quenching: Carefully pour the reaction mixture into ice-cold 1 M HCl. This step protonates the pyridine, making it water-soluble, and neutralizes any remaining base.
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Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
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Work-up - Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any unreacted acidic starting materials or byproducts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure Methyl 4-(propane-1-sulfonamido)benzoate.
Physicochemical and Spectroscopic Characterization
As this is a novel or sparsely documented compound, the following properties are based on computational predictions and analysis of analogous structures. These values provide a benchmark for experimental verification.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₁H₁₅NO₄S | - |
| Molecular Weight | 257.31 g/mol | - |
| CAS Number | 1153069-71-6 | [4] |
| XLogP3 | 2.1 - 2.5 | Predictive models |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | Predictive models |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Melting Point | Estimated 110-125 °C | Based on analogues |
| Solubility | Poorly soluble in water; soluble in methanol, ethanol, acetone, ethyl acetate, DCM. | General principles |
Note: XLogP3 and TPSA are important predictors of drug-likeness and pharmacokinetic properties like absorption and membrane permeability.[5]
Spectroscopic Profile
Spectroscopic analysis is essential for unambiguous structural confirmation. The following data is predicted based on the functional groups present in the molecule.
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |
| Aromatic (ortho to Ester) | ~8.00 | Doublet (d) | 2H | Deshielded by the electron-withdrawing ester group.[6] |
| Aromatic (ortho to Amide) | ~7.85 | Doublet (d) | 2H | Deshielded by the sulfonamide group. |
| Sulfonamide N-H | ~9.90 | Singlet (s) | 1H | Broad singlet, chemical shift can be variable and concentration-dependent. Exchangeable with D₂O.[7] |
| Ester -OCH₃ | ~3.90 | Singlet (s) | 3H | Typical chemical shift for a methyl ester.[8] |
| -SO₂-CH₂- | ~3.15 | Triplet (t) | 2H | Alpha to the strongly electron-withdrawing sulfonyl group.[9] |
| -CH₂-CH₂-CH₃ | ~1.80 | Sextet | 2H | Methylene group adjacent to two other methylene/methyl groups.[9] |
| -CH₂-CH₃ | ~1.05 | Triplet (t) | 3H | Terminal methyl group of the propyl chain.[9] |
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |
| Ester C=O | ~166.0 | Typical range for an ester carbonyl carbon.[10] |
| Aromatic C (ipso to Ester) | ~128.0 | Quaternary carbon attached to the ester. |
| Aromatic C (ipso to Amide) | ~142.0 | Quaternary carbon attached to the sulfonamide nitrogen.[11] |
| Aromatic C-H | 118.0 - 132.0 | Aromatic carbons will appear in this region, with those ortho/para to the ester and amide groups showing distinct shifts.[7] |
| -SO₂-CH₂- | ~54.0 | Alpha to the sulfonyl group. |
| Ester -OCH₃ | ~52.5 | Typical chemical shift for a methyl ester carbon.[8] |
| -CH₂-CH₂-CH₃ | ~22.0 | Central carbon of the propyl chain. |
| -CH₂-CH₃ | ~13.0 | Terminal methyl carbon. |
2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Functional Group |
| ~3250 | N-H Stretch | Medium, Broad | Sulfonamide |
| 3100-3000 | Aromatic C-H Stretch | Medium | Aromatic Ring |
| 2960-2850 | Aliphatic C-H Stretch | Medium-Strong | Propyl & Methyl groups |
| ~1725 | C=O Stretch | Strong, Sharp | Ester |
| ~1600, ~1480 | C=C Stretch | Medium | Aromatic Ring |
| ~1340 | Asymmetric SO₂ Stretch | Strong | Sulfonamide |
| ~1280 | C-O Stretch | Strong | Ester |
| ~1160 | Symmetric SO₂ Stretch | Strong | Sulfonamide |
The presence of strong, sharp peaks around 1725 cm⁻¹ (C=O), and two strong peaks at approximately 1340 cm⁻¹ and 1160 cm⁻¹ (SO₂) would be key diagnostic signals confirming the structure.[12]
Structural Visualization
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- 4. 1153069-71-6|Methyl 4-(propane-1-sulfonamido)benzoate|BLD Pharm [bldpharm.com]
- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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